molecular formula C20H19NO5S2 B11415374 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11415374
M. Wt: 417.5 g/mol
InChI Key: LGGVSTMPGFGOHS-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a chromene-based derivative featuring a 2-oxo-2H-chromene-3-carboxamide core. Key structural elements include:

  • A chromene ring system (benzopyran), known for its role in bioactive molecules targeting cancer-related proteins like EGFR and NF-κB .
  • A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing moiety that enhances solubility and metabolic stability.

Properties

Molecular Formula

C20H19NO5S2

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H19NO5S2/c1-13-6-8-27-18(13)11-21(15-7-9-28(24,25)12-15)19(22)16-10-14-4-2-3-5-17(14)26-20(16)23/h2-6,8,10,15H,7,9,11-12H2,1H3

InChI Key

LGGVSTMPGFGOHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions to form the chromene ring. The thiophene rings are then introduced via a series of substitution reactions, followed by the formation of the carboxamide linkage through an amide coupling reaction using reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the thiophene rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene and chromene derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Chromene Derivatives

Compound Name Core Structure Key Substituents IC₅₀ (μM) Reference
Target Compound Chromene-3-carboxamide 1,1-Dioxidotetrahydrothiophen-3-yl, 3-methylthiophen-2-ylmethyl N/A -
1,2,3-Triazole-chromene (Compound 3) Chromene-3-carboxamide Triazole, fluorophenyl 0.28–6.30
N-(4-Sulfamoylphenyl)-chromene (12) Chromene-3-carboxamide 4-Sulfamoylphenyl N/A
N-(2-Fluorobenzyl)-chromene () Chromene-3-carboxamide 1,1-Dioxidotetrahydrothiophen-3-yl, 2-fluorobenzyl N/A

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrothiophene moiety, a chromene core, and various functional groups that may contribute to its biological activity. The molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S, and its molecular weight is approximately 364.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit significant antimicrobial properties. For instance, derivatives containing the chromene scaffold have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .
  • Anticancer Potential : The chromene structure is known for its anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest . This mechanism is particularly relevant for compounds designed to target tumor vasculature.
  • Anti-inflammatory Effects : Some derivatives of chromenes have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in inflammatory processes .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, including non-nucleoside inhibitors of viral polymerases .

Antimicrobial Studies

Recent studies have focused on the antimicrobial properties of related compounds. For example:

CompoundMIC (μM)Bacteria Tested
Compound 5d37.9 - 113.8S. aureus, L. monocytogenes
Compound 5g50 - 120E. coli, P. aeruginosa
Compound 5k45 - 110MRSA

These findings indicate that the compound's structural features may enhance its ability to combat resistant bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through caspase activation and DNA fragmentation. Notably, it has been effective against various cancer types, showcasing a potential for development as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a chromene derivative against multiple bacterial strains, reporting a significant reduction in bacterial viability at concentrations lower than those required for conventional antibiotics.
  • Case Study on Cancer Cell Lines : Another investigation assessed the impact of a structurally similar compound on breast cancer cell lines, revealing a dose-dependent increase in apoptosis markers.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for optimizing yield?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydrothiophene dioxane and chromene carboxamide precursors. Critical steps include:

  • Coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres .
  • Purification via column chromatography (silica gel, gradient elution) to isolate the target compound from by-products . Key reaction conditions: Temperature (60–80°C for coupling), solvent polarity (DMF or THF for solubility), and stoichiometric control of reagents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. What preliminary biological screening assays are recommended?

  • In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential targets .
  • Antimicrobial disk diffusion tests for broad-spectrum activity screening .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines, culture conditions, or compound purity (validate via HPLC ≥95% purity) .
  • Mechanistic promiscuity : Use target-specific assays (e.g., CRISPR-Cas9 knockouts) to confirm on-target effects .
  • Metabolic stability : Compare results from in vitro (cell-based) and in vivo (murine models) studies to assess bioavailability .

Q. What computational methods predict binding affinity with target enzymes?

  • Molecular docking simulations (AutoDock Vina, Schrödinger Suite) to model interactions with active sites .
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over time .
  • QSAR modeling to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. How can solubility and bioavailability be enhanced without compromising activity?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester moieties) to improve membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
  • Co-crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to enhance aqueous solubility .

Data Analysis and Optimization

Q. What statistical approaches are suitable for optimizing synthetic protocols?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst load .
  • Principal Component Analysis (PCA) : Identify critical variables affecting yield or purity from high-throughput screening data .

Q. How can regioselectivity challenges in multi-step syntheses be addressed?

  • Protecting group strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during coupling steps .
  • Lewis acid catalysis : Employ BF₃·Et₂O or ZnCl₂ to direct electrophilic substitution in heterocyclic systems .

Biological Mechanism Elucidation

Q. What techniques validate hypothesized mechanisms of action?

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics with purified targets .
  • Western blotting to assess downstream pathway modulation (e.g., phosphorylation status of kinases) .
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand-receptor interactions .

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